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Introduction
Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue

homeostasis, development, and elimination of damaged or infected cells. A key hallmark of

apoptosis is the activation of a cascade of cysteine-aspartic proteases known as caspases.

Among these, caspase-3 and caspase-7 are considered executioner caspases, responsible for

the cleavage of numerous cellular proteins, leading to the characteristic morphological and

biochemical changes of apoptosis. The ability to accurately quantify caspase-3/7 activity is

therefore crucial for studying apoptosis and for the development of novel therapeutics that

modulate this pathway.

This document provides detailed application notes and protocols for the quantification of

apoptosis by measuring the activity of caspase-3 and caspase-7 using the fluorogenic

substrate Ac-DEVD-AMC (N-Acetyl-Asp-Glu-Val-Asp-7-amino-4-methylcoumarin).

Principle of the Assay
The assay utilizes a synthetic tetrapeptide, Ac-DEVD-AMC, which serves as a specific

substrate for caspase-3 and caspase-7. The DEVD sequence mimics the cleavage site of

poly(ADP-ribose) polymerase (PARP), a natural substrate of these caspases. In its intact form,
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the Ac-DEVD-AMC substrate is non-fluorescent. However, upon cleavage by active caspase-3

or caspase-7, the highly fluorescent 7-amino-4-methylcoumarin (AMC) moiety is released. The

intensity of the fluorescence, which can be measured using a spectrofluorometer or a

microplate reader, is directly proportional to the level of active caspase-3/7 in the sample.

Data Presentation
The following table provides an example of quantitative data obtained from a caspase-3/7

activity assay using Ac-DEVD-AMC. In this experiment, Jurkat cells were treated with

staurosporine, a known inducer of apoptosis, for different time periods.

Treatment
Group

Incubation
Time (hours)

Average
Fluorescence
Intensity (RFU)

Standard
Deviation

Fold Increase
vs. Control

Untreated

Control
4 1582 125 1.0

Staurosporine (1

µM)
1 2345 210 1.5

Staurosporine (1

µM)
2 5890 450 3.7

Staurosporine (1

µM)
4 12450 980 7.9

Staurosporine (1

µM) + Z-VAD-

FMK (50 µM)

4 1850 150 1.2

RFU: Relative Fluorescence Units. Z-VAD-FMK is a pan-caspase inhibitor used as a negative

control.

Experimental Protocols
This section provides a detailed methodology for measuring caspase-3/7 activity in cell lysates

using the Ac-DEVD-AMC substrate.
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Materials and Reagents
Cells of interest (e.g., Jurkat cells)

Apoptosis-inducing agent (e.g., staurosporine)

Phosphate-Buffered Saline (PBS), ice-cold

Cell Lysis Buffer (10 mM Tris-HCl, 10 mM NaH2PO4/NaHPO4, pH 7.5, 130 mM NaCl, 1%

Triton X-100, 10 mM Sodium Pyrophosphate)

Protease Assay Buffer (20 mM HEPES, pH 7.5, 10% glycerol, 2 mM DTT)

Ac-DEVD-AMC substrate (10 mM stock solution in DMSO)

7-amino-4-methylcoumarin (AMC) standard (for calibration curve)

96-well black, clear-bottom microplate

Microplate fluorometer with excitation at ~380 nm and emission at ~460 nm

Experimental Procedure
1. Induction of Apoptosis:

Seed cells at an appropriate density in a culture plate.

Treat the cells with the desired apoptosis-inducing agent (e.g., 1 µM staurosporine) for

various time points. Include an untreated control group. For a negative control, a pan-

caspase inhibitor can be added alongside the apoptosis inducer.

2. Preparation of Cell Lysates:

Harvest the cells by centrifugation. For adherent cells, gently scrape and collect them.

Wash the cell pellet once with ice-cold PBS.

Resuspend the cell pellet in ice-cold Cell Lysis Buffer (e.g., 50 µL per 1-2 million cells).
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Incubate the cell suspension on ice for 30 minutes, with gentle vortexing every 10 minutes.

Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C to pellet the cell debris.

Carefully transfer the supernatant (cytosolic extract) to a pre-chilled microcentrifuge tube.

This supernatant contains the active caspases.

Determine the protein concentration of each lysate using a standard protein assay method

(e.g., Bradford assay). This is crucial for normalizing the caspase activity.

3. Caspase-3/7 Activity Assay:

In a 96-well black microplate, add a specific amount of protein from each cell lysate (e.g., 50-

100 µg) to each well. Bring the total volume in each well to 100 µL with Protease Assay

Buffer.

Prepare a blank control containing only Protease Assay Buffer.

To each well, add the Ac-DEVD-AMC substrate to a final concentration of 20 µM.

Incubate the plate at 37°C for 1-2 hours, protected from light.

Measure the fluorescence intensity using a microplate fluorometer with an excitation

wavelength of approximately 380 nm and an emission wavelength of approximately 460 nm.

4. Data Analysis:

Subtract the fluorescence reading of the blank from all sample readings.

Normalize the fluorescence intensity of each sample to its protein concentration.

The caspase-3/7 activity can be expressed as the fold increase in fluorescence compared to

the untreated control.

(Optional) To quantify the absolute amount of released AMC, a standard curve can be

generated using known concentrations of free AMC.
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Click to download full resolution via product page

Caption: Intrinsic and extrinsic pathways of apoptosis converging on caspase-3.

Experimental Workflow for Caspase-3/7 Assay
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Caption: Step-by-step workflow for the caspase-3/7 fluorometric assay.
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Mechanism of Ac-DEVD-AMC Probe
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Caption: Cleavage of Ac-DEVD-AMC by caspase-3/7 releases fluorescent AMC.

To cite this document: BenchChem. [Quantifying Apoptosis Using Ac-DEVD-AMC
Fluorescence Intensity: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b15610493#quantifying-apoptosis-using-
ac-devdd-tpp-fluorescence-intensity]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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